3-(2-Aminoethyl)thietane 1,1-dioxide
Overview
Description
“3-(2-Aminoethyl)thietane 1,1-dioxide” is a chemical compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 . It is also known by the synonym "2-(1,1-dioxothietan-3-yl)ethanamine" .
Synthesis Analysis
The synthesis of thietanes, including 3-(2-aminoethyl)thietane 1,1-dioxide, has been explored in various studies . For instance, 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole has been reacted with sodium phenolates to form 3-aryloxythietane-1,1-dioxides .Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)thietane 1,1-dioxide consists of a thietane ring, which is a four-membered heterocyclic compound containing a sulfur atom, with an aminoethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Aminoethyl)thietane 1,1-dioxide include a molecular weight of 149.21 and a molecular formula of C5H11NO2S . Further details such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Life Science Research
3-(2-Aminoethyl)thietane 1,1-dioxide: has shown potential in life science research, particularly in the study of antidepressant activity . It has been used to synthesize derivatives that exhibit antidepressant properties in animal models, such as the tail-suspension test (TST) and forced-swim test (FST), which are comparable to those of established antidepressants like imipramine .
Material Science
In material science, this compound is utilized in the synthesis of new materials with potential applications in drug delivery systems . Its unique structure allows for the creation of polymers and co-polymers that can be used to encapsulate drugs, enhancing their stability and controlled release .
Chemical Synthesis
3-(2-Aminoethyl)thietane 1,1-dioxide: serves as a building block in chemical synthesis. It’s involved in the synthesis of 3-substituted thietane-1,1-dioxides , which are crucial for developing new antidepressant agents . The compound’s reactivity with sodium phenolates and thiophenolate is particularly noteworthy for creating novel chemical entities .
Chromatography
This compound’s derivatives have been explored as potential stationary phases in chromatography. Their unique chemical properties could lead to improved separation techniques for complex mixtures, aiding in the purification of pharmaceuticals and other chemicals .
Analytical Science
In analytical science, 3-(2-Aminoethyl)thietane 1,1-dioxide and its derivatives are being researched for use in analytical reagents . These compounds could be used to develop new methods for detecting and quantifying biological and chemical substances .
Environmental Science
The environmental applications of 3-(2-Aminoethyl)thietane 1,1-dioxide are being investigated, particularly in the remediation of pollutants . Its ability to react with various contaminants suggests potential use in the detoxification of hazardous waste.
Therapeutic Science
In therapeutic science, the focus is on the compound’s potential use in developing new treatments for psychiatric disorders. Its pharmacokinetic and toxicological properties are being studied to understand how it can be safely incorporated into therapeutic regimens .
properties
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLHCPAXJNLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298864 | |
Record name | 3-Thietaneethanamine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)thietane 1,1-dioxide | |
CAS RN |
1352242-98-8 | |
Record name | 3-Thietaneethanamine, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352242-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thietaneethanamine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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